Cas no 72093-09-5 (Pyridine, 5-chloro-2,4-dimethyl-)

Pyridine, 5-chloro-2,4-dimethyl- 化学的及び物理的性質
名前と識別子
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- 5-chloro-2,4-dimethylpyridine
- Pyridine, 5-chloro-2,4-dimethyl-
- STL191191
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- インチ: 1S/C7H8ClN/c1-5-3-6(2)9-4-7(5)8/h3-4H,1-2H3
- InChIKey: WWBKMXBBBWWMKT-UHFFFAOYSA-N
- SMILES: ClC1=CN=C(C)C=C1C
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 9
- 回転可能化学結合数: 0
- 複雑さ: 94.9
- XLogP3: 2.2
- トポロジー分子極性表面積: 12.9
Pyridine, 5-chloro-2,4-dimethyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A023023620-1g |
5-Chloro-2,4-dimethylpyridine |
72093-09-5 | 97% | 1g |
$1780.80 | 2023-09-01 | |
Alichem | A023023620-250mg |
5-Chloro-2,4-dimethylpyridine |
72093-09-5 | 97% | 250mg |
$707.20 | 2023-09-01 | |
Alichem | A023023620-500mg |
5-Chloro-2,4-dimethylpyridine |
72093-09-5 | 97% | 500mg |
$989.80 | 2023-09-01 |
Pyridine, 5-chloro-2,4-dimethyl- 関連文献
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
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Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
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Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
Pyridine, 5-chloro-2,4-dimethyl-に関する追加情報
Pyridine, 5-Chloro-2,4-Dimethyl: A Comprehensive Overview
Pyridine, 5-chloro-2,4-dimethyl, also known by its CAS number 72093-09-5, is a versatile organic compound with significant applications in various fields. This compound belongs to the pyridine family, which is a six-membered aromatic heterocyclic ring containing one nitrogen atom. The presence of chlorine and methyl groups at specific positions on the ring imparts unique chemical properties to this molecule. In this article, we will delve into the structure, synthesis, applications, and recent advancements related to 5-chloro-2,4-dimethylpyridine.
The molecular structure of 5-chloro-2,4-dimethylpyridine consists of a pyridine ring with chlorine substituents at position 5 and methyl groups at positions 2 and 4. This substitution pattern significantly influences the compound's electronic properties and reactivity. The nitrogen atom in the pyridine ring contributes to the molecule's aromaticity and basicity. The methyl groups act as electron-donating substituents, while the chlorine atom introduces electron-withdrawing effects. This balance of substituents makes 5-chloro-2,4-dimethylpyridine a valuable intermediate in organic synthesis.
The synthesis of 5-chloro-2,4-dimethylpyridine typically involves multi-step reactions. One common approach is the Friedländer synthesis, which utilizes β-keto esters and o-amino aryl compounds as starting materials. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound. For instance, researchers have explored the use of transition metal catalysts to enhance reaction yields and reduce side reactions.
5-Chloro-2,4-dimethylpyridine finds extensive use in pharmaceuticals due to its ability to act as a bioisostere for other heterocyclic compounds. It serves as a key intermediate in the synthesis of various drug molecules targeting different therapeutic areas such as oncology and neurology. Its unique electronic properties make it an ideal candidate for modulating drug-receptor interactions.
In addition to pharmaceutical applications, 5-chloro-2,4-dimethylpyridine is employed in agrochemicals and industrial chemicals. Its role as an intermediate in pesticide formulations has been well-documented. Recent studies have also highlighted its potential in materials science for developing advanced polymers and coatings with enhanced thermal stability.
The environmental impact of 5-chloro-2,4-dimethylpyridine has been a topic of interest among researchers. Studies have shown that this compound undergoes biodegradation under specific environmental conditions. Efforts are being made to optimize its production processes to minimize waste generation and improve sustainability.
In conclusion, 5-chloro-2,4-dimethylpyridine, with its CAS number 72093-09-5, remains a crucial compound in organic chemistry with diverse applications across multiple industries. Ongoing research continues to uncover new avenues for its utilization while addressing environmental concerns associated with its production and use.
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